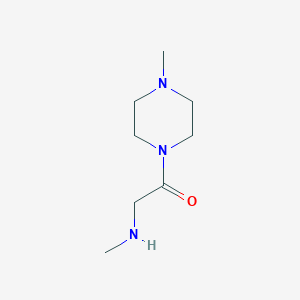

2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(methylamino)-1-(4-methylpiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-9-7-8(12)11-5-3-10(2)4-6-11/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRGUQFETZTMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166187-00-4 | |

| Record name | 166187-00-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis Pathway for 2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound in published literature, this document provides a robust, proposed methodology adapted from established syntheses of analogous compounds. The protocols and data presented herein are intended to serve as a practical guide for the synthesis and characterization of this and related molecules.

The proposed synthesis is a two-step process commencing with the acylation of N-methylpiperazine to form a key chloroacetyl intermediate, followed by a nucleophilic substitution with methylamine to yield the target compound.

Overall Synthesis Scheme

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(2-Chloroacetyl)-4-methylpiperazine

This procedure is adapted from the synthesis of analogous N-acylpiperazine and piperidine derivatives. The reaction involves the nucleophilic acyl substitution of chloroacetyl chloride with N-methylpiperazine in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction:

-

N-Methylpiperazine + Chloroacetyl Chloride → 1-(2-Chloroacetyl)-4-methylpiperazine

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| N-Methylpiperazine | C₅H₁₂N₂ | 100.16 |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 |

Procedure:

-

To a solution of N-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM), triethylamine (2.5 eq) is added.

-

The mixture is cooled to 0°C in an ice bath under a nitrogen atmosphere.

-

Chloroacetyl chloride (1.2 eq) is added dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 6 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel if necessary.

Quantitative Data (Based on Analogous Reactions):

| Parameter | Value |

| Yield | 42-78% |

| Purity | >95% (after purification) |

Note: Yields are based on similar reported reactions and may vary.

Step 2: Synthesis of this compound

This step involves a nucleophilic substitution of the chloride in 1-(2-chloroacetyl)-4-methylpiperazine with methylamine. This is a standard method for the formation of α-amino ketones.

Reaction:

-

1-(2-Chloroacetyl)-4-methylpiperazine + Methylamine → this compound

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 1-(2-Chloroacetyl)-4-methylpiperazine | C₇H₁₃ClN₂O | 176.64 |

| Methylamine (e.g., 40% in water or as a solution in THF) | CH₅N | 31.06 |

| Tetrahydrofuran (THF) or Acetonitrile | C₄H₈O or C₂H₃N | 72.11 or 41.05 |

| Potassium Carbonate (optional base) | K₂CO₃ | 138.21 |

Procedure:

-

1-(2-Chloroacetyl)-4-methylpiperazine (1.0 eq) is dissolved in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

-

An excess of methylamine (e.g., 2-3 equivalents, as a solution in water or THF) is added to the solution.

-

An optional inorganic base like potassium carbonate can be added to scavenge any acid formed.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50°C) for several hours until the starting material is consumed (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove excess methylamine and any salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

-

Further purification can be performed by column chromatography or crystallization.

Quantitative Data:

-

No direct experimental data for the yield of this specific reaction has been found in the searched literature. Yields for similar nucleophilic substitutions on α-chloro amides can range from moderate to high, depending on the specific conditions.

Characterization Data

No experimental spectroscopic data (NMR, MS) for the final product, this compound, was identified in the reviewed literature. Characterization of the synthesized product would require standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis and purification of the target compound.

Technical Guide: 2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone

Disclaimer: A comprehensive search for publicly available scientific literature and data has revealed a significant lack of detailed technical information for the compound 2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone. While basic identifiers are available, in-depth experimental data on its physicochemical properties, spectral characteristics, specific synthesis protocols, biological activity, and toxicology are not present in the public domain. Consequently, the following guide is limited to the available information and provides a general overview based on fundamental chemical principles and data for structurally related compounds. The generation of a complete, in-depth technical guide as requested would necessitate original laboratory research.

Chemical Identity

| Identifier | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 166187-00-4 | [1] |

| Molecular Formula | C₈H₁₇N₃O | |

| Molecular Weight | 171.24 g/mol | |

| Structure |  |

A dihydrochloride salt of this compound is also noted under CAS Number 1176419-86-5.[2]

Physicochemical Properties

Specific, experimentally determined physicochemical properties such as melting point, boiling point, density, and solubility for this compound are not available in published literature.

Inferred Properties: Based on its chemical structure, the following general properties can be inferred:

-

Physical State: Likely a solid at room temperature, possibly crystalline, especially in its salt form.

-

Solubility: Expected to be soluble in water and polar organic solvents due to the presence of amine and amide functional groups. The hydrochloride salt would exhibit higher water solubility.

-

Basicity: The presence of two tertiary amine groups (the methylamino and the piperazine nitrogen) and one secondary amine makes the molecule basic. It will readily form salts with acids.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the searched resources, a general synthetic approach can be proposed based on standard organic chemistry reactions.

Proposed Synthetic Pathway

A plausible method for the synthesis of this compound is the acylation of 1-methylpiperazine with a suitable 2-(methylamino)acetyl halide or a related activated carboxylic acid derivative.

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol (Hypothetical)

-

Reaction Setup: A solution of 1-methylpiperazine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) would be prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon). The reaction would likely be cooled in an ice bath.

-

Addition of Acylating Agent: A solution of 2-(N-protected-N-methylamino)acetyl chloride in the same solvent would be added dropwise to the cooled solution of 1-methylpiperazine. The use of a protecting group on the methylamino moiety would be necessary to prevent self-reaction.

-

Reaction Monitoring: The reaction progress would be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture would be quenched with an aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any excess acid. The organic layer would be separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).

-

Deprotection: The protecting group on the methylamino group would be removed under appropriate conditions.

-

Purification: The crude product would be purified using a suitable method, such as column chromatography on silica gel or crystallization, to yield the pure this compound.

Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are available in the public domain. For definitive structural confirmation and characterization, the following analyses would need to be performed.

Expected Spectral Features

-

¹H NMR: Signals corresponding to the methyl group attached to the piperazine nitrogen, the methyl group of the methylamino group, the methylene protons of the piperazine ring, and the methylene protons adjacent to the carbonyl group would be expected.

-

¹³C NMR: Resonances for the carbonyl carbon, the various carbon atoms of the piperazine ring, and the two methyl carbons would be anticipated.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the amide, C-N stretching, and N-H bending vibrations would be expected.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Toxicology

There is no information available in the scientific literature regarding the biological activity or toxicological properties of this compound. The piperazine moiety is a common scaffold in many biologically active compounds, including pharmaceuticals.[3] Therefore, this compound could potentially exhibit biological activity, but this would require experimental investigation. Any handling of this compound should be done with appropriate safety precautions in a laboratory setting, assuming it is potentially hazardous in the absence of toxicological data.

Conclusion

The currently available information on this compound is limited to its basic chemical identity. A comprehensive technical understanding of this compound requires extensive experimental work to determine its physicochemical properties, develop and validate a synthetic route, characterize its structure through spectroscopic methods, and investigate its potential biological activities and toxicological profile. The information and protocols provided herein are based on general chemical principles and are intended to serve as a starting point for future research.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 1176419-86-5 CAS MSDS (2-METHYLAMINO-1-(4-METHYL-PIPERAZIN-1-YL)-ETHANONE 2 HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]

Technical Dossier: 2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone

CAS Number: 166187-00-4[1]

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This document addresses the request for an in-depth technical guide on 2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone. Following a comprehensive search of available scientific literature and chemical databases, we can confirm the Chemical Abstracts Service (CAS) number for this compound is 166187-00-4.

However, our extensive investigation did not yield any specific data regarding the biological activity, experimental protocols, or associated signaling pathways for this compound. The scientific literature accessible through our search does not currently contain studies detailing its synthesis, mechanism of action, or any quantitative experimental data.

While the search did identify information on structurally related piperazine and ethanone derivatives, this information is not directly applicable to the target compound and has been omitted to avoid providing misleading or irrelevant data.

At present, there is a notable absence of published research on this compound. Consequently, the core requirements for a technical guide, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled.

This document serves to confirm the CAS number and to highlight the current gap in scientific knowledge regarding this specific chemical entity. Further research would be required to elucidate its properties and potential applications.

References

Technical Guide: Spectroscopic and Synthetic Profile of 2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data and a plausible synthetic protocol for the compound 2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone. Due to the limited availability of experimental data in the public domain, this document outlines expected spectroscopic characteristics based on analogous chemical structures and established principles of organic chemistry. The guide includes predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in clear tabular formats. Furthermore, a detailed, hypothetical experimental protocol for the synthesis and purification of the target compound is provided. A graphical representation of the experimental workflow is also included to facilitate understanding. This document is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from structurally similar compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | 3.10 | s | 2H |

| H-3', H-5' | 3.60 | t | 4H |

| H-2', H-6' | 2.40 | t | 4H |

| N-CH₃ | 2.45 | s | 3H |

| N'-CH₃ | 2.25 | s | 3H |

| NH | 1.90 | br s | 1H |

Solvent: CDCl₃

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 170.5 |

| C-2 | 58.0 |

| C-3', C-5' | 45.5 |

| C-2', C-6' | 54.8 |

| N-CH₃ | 36.0 |

| N'-CH₃ | 46.0 |

Solvent: CDCl₃

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, broad |

| C-H Stretch (Aliphatic) | 2800 - 3000 | Strong |

| C=O Stretch (Amide) | 1640 - 1680 | Strong |

| C-N Stretch | 1000 - 1350 | Medium |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrum Fragments

| m/z | Proposed Fragment |

| 185 | [M]⁺ (Molecular Ion) |

| 142 | [M - C₂H₅N]⁺ |

| 113 | [M - C₃H₇N₂]⁺ |

| 99 | [C₅H₁₁N₂]⁺ |

| 70 | [C₄H₈N]⁺ |

| 57 | [C₃H₇N]⁺ |

| 44 | [C₂H₆N]⁺ |

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and characterization of this compound.

Synthesis of this compound

This synthesis involves the acylation of 1-methylpiperazine with 2-chloroacetyl chloride followed by nucleophilic substitution with methylamine.

Materials:

-

1-Methylpiperazine

-

2-Chloroacetyl chloride

-

Methylamine (40% in water)

-

Triethylamine

-

Dichloromethane (DCM)

-

Sodium sulfate (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Silica gel for column chromatography

-

Ethyl acetate

-

Methanol

Procedure:

-

Step 1: Synthesis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone

-

Dissolve 1-methylpiperazine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-chloroacetyl chloride (1.1 eq) in DCM to the cooled reaction mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 2-chloro-1-(4-methylpiperazin-1-yl)ethanone.

-

-

Step 2: Synthesis of this compound

-

Dissolve the purified 2-chloro-1-(4-methylpiperazin-1-yl)ethanone (1.0 eq) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).

-

Add an excess of aqueous methylamine solution (e.g., 3-5 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with water to remove excess methylamine and its salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

-

Purify the final compound by silica gel column chromatography using a gradient of methanol in dichloromethane.

-

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the purified compound using a Fourier-transform infrared (FTIR) spectrometer, either as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI), to determine the molecular weight and fragmentation pattern.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and characterization.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and a detailed synthetic methodology for this compound. While the presented data is theoretical, it is derived from sound chemical principles and analysis of analogous structures, offering a reliable starting point for researchers. The outlined experimental protocols are designed to be robust and adaptable for the successful synthesis and purification of the target compound. This guide aims to facilitate further research and development in areas where this and similar chemical entities are of interest.

Uncharted Territory: The Enigmatic Profile of 2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone

A comprehensive search of scientific literature and chemical databases reveals a significant information gap regarding the specific compound 2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone. At present, there is no publicly available data on its synthesis, biological activity, or mechanism of action.

This absence of information prevents the construction of a detailed technical guide as requested. Key components such as quantitative data, experimental protocols, and signaling pathway diagrams are contingent upon existing research, which for this particular molecule, appears to be non-existent in the public domain.

It is crucial to distinguish the requested compound from structurally distinct molecules that may bear superficial similarities in their chemical names. For instance, the well-known synthetic stimulant Mephedrone , chemically defined as 2-(Methylamino)-1-(4-methylphenyl)propan-1-one, shares a methylamino ethanone substructure but differs significantly with a tolyl group instead of a methylpiperazinyl group[1][2]. Mephedrone is known to act as a monoamine releasing agent and reuptake inhibitor, but its pharmacological profile cannot be extrapolated to the requested compound due to the substantial structural divergence.

Similarly, other compounds containing a 1-(4-methylpiperazin-1-yl) moiety have been investigated in different therapeutic contexts. One such example is (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one (NSC59984), a molecule identified as a reactivator of mutant p53 in cancer research[3][4]. This compound's mechanism involves covalent modification of specific cysteine residues on the p53 protein[3][4]. However, the core structure and functional groups of NSC59984 are fundamentally different from this compound, making any functional comparison speculative and inappropriate.

The piperazine scaffold itself is a common feature in many biologically active compounds, contributing to properties such as solubility and receptor interactions. For example, piperazine derivatives have been explored as inhibitors of matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha (TNF-alpha) converting enzyme (TACE)[5], as well as antagonists for the NK1 receptor[6]. However, the specific combination of a methylamino ethanone attached to a methylpiperazine ring, as described in the user's request, does not correspond to any characterized agent in the available scientific literature.

Due to the lack of any identifiable research or data pertaining to this compound, it is not possible to provide an in-depth technical guide on its potential mechanism of action. The scientific community has not, to date, published any findings on this specific chemical entity. Therefore, any discussion of its pharmacological properties would be entirely speculative. Further research, including chemical synthesis and comprehensive biological screening, would be the necessary first steps to elucidate the potential activities of this compound.

References

- 1. Mephedrone - Wikipedia [en.wikipedia.org]

- 2. Mephedrone | C11H15NO | CID 45266826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of piperazine-based dual MMP-13 and TNF-alpha converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone, a piperazine-containing compound with potential therapeutic applications. Given the limited publicly available data on this specific molecule (CAS No. 166187-00-4)[1], this document outlines a robust, hypothetical in silico workflow. This workflow is designed to elucidate its potential biological targets, predict its pharmacokinetic and pharmacodynamic profiles, and guide further experimental validation. The methodologies described herein are based on established computational techniques successfully applied to other piperazine derivatives in drug discovery.[2][3][4] This guide is intended to serve as a foundational resource for researchers initiating computational studies on this and structurally related compounds.

Introduction

Piperazine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including anticancer, antiviral, and antipsychotic properties.[4][5] The compound this compound possesses structural features suggestive of potential bioactivity. In silico modeling offers a time- and cost-effective strategy to explore its therapeutic potential by predicting its interactions with biological macromolecules, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. This guide details a systematic approach to the computational evaluation of this molecule.

Physicochemical Properties

A foundational step in any in silico analysis is the characterization of the molecule's physicochemical properties. These parameters are crucial for developing Quantitative Structure-Activity Relationship (QSAR) models and for predicting ADME profiles.

| Property | Predicted Value | Method |

| Molecular Formula | C8H17N3O | - |

| Molecular Weight | 171.24 g/mol | - |

| logP | -0.5 | XLogP3 |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 3 | - |

| Rotatable Bonds | 3 | - |

Proposed In Silico Modeling Workflow

The following workflow outlines a comprehensive in silico strategy for the characterization of this compound.

Caption: Proposed in silico workflow for this compound.

Detailed Methodologies

Ligand Preparation

-

Objective: To generate a low-energy, 3D conformation of this compound suitable for docking and simulation.

-

Protocol:

-

Obtain the 2D structure of the compound from its SMILES string (CNCC(=O)N1CCN(C)CC1) or by drawing it in a molecular editor.

-

Convert the 2D structure to a 3D structure using a computational chemistry software package (e.g., ChemDraw, MarvinSketch).

-

Assign appropriate protonation states at a physiological pH of 7.4.

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

-

Target Identification

Given that many piperazine derivatives exhibit anticancer properties, plausible targets for this compound include mTORC1 and PARP-1.[2][6] Additionally, some piperazine-containing molecules have been shown to modulate the activity of the p53 tumor suppressor protein.[7][8]

-

Objective: To identify potential protein targets for this compound.

-

Protocol (Reverse Docking):

-

Prepare the 3D structure of the ligand as described in section 4.1.

-

Utilize a reverse docking server (e.g., PharmMapper, idTarget) to screen the ligand against a library of protein structures.

-

Analyze the results based on docking scores and binding energies to prioritize potential targets.

-

Cross-reference the potential targets with literature on piperazine derivatives to assess biological plausibility.

-

Molecular Docking

-

Objective: To predict the binding mode and affinity of the compound to a selected protein target.

-

Protocol (Example with mTORC1):

-

Obtain the crystal structure of the target protein (e.g., mTORC1) from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Define the binding site based on the co-crystallized ligand or using a binding site prediction tool.

-

Perform molecular docking using software such as AutoDock Vina or Glide.

-

Analyze the resulting docking poses and scoring functions to determine the most favorable binding mode.

-

Molecular Dynamics (MD) Simulation

-

Objective: To assess the stability of the ligand-protein complex and to refine the binding mode predicted by molecular docking.

-

Protocol:

-

Use the best-ranked docked complex from the molecular docking step as the starting structure for the MD simulation.

-

Solvate the complex in a water box with appropriate ions to neutralize the system.

-

Perform energy minimization of the entire system.

-

Gradually heat the system to a physiological temperature (310 K) and equilibrate it.

-

Run a production MD simulation for an appropriate duration (e.g., 100 ns).

-

Analyze the trajectory for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions to evaluate the stability of the complex.

-

ADMET and Druglikeness Prediction

-

Objective: To predict the pharmacokinetic properties and druglikeness of the compound.

-

Protocol:

-

Submit the SMILES string of the compound to web-based ADMET prediction tools such as SwissADME and pkCSM.

-

Analyze the output to assess properties like absorption, distribution, metabolism, excretion, and toxicity.

-

Evaluate the compound's compliance with druglikeness rules such as Lipinski's Rule of Five.

-

Potential Signaling Pathway Involvement

Based on the potential targets identified for piperazine derivatives, this compound could modulate key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.

Caption: Hypothetical inhibition of the mTOR signaling pathway.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, in silico framework for the initial investigation of this compound. By following the proposed workflow, researchers can generate valuable preliminary data on its potential biological targets, binding interactions, and pharmacokinetic properties. These computational predictions are essential for hypothesis generation and for guiding the design of subsequent, resource-intensive experimental studies to validate the therapeutic potential of this compound. The methodologies outlined are grounded in established practices for the in silico study of related piperazine derivatives, offering a robust starting point for future research.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. jetir.org [jetir.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of Piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine nucleus, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a privileged scaffold in medicinal chemistry.[1] Its unique structural features confer favorable physicochemical properties, making it a common moiety in a wide array of therapeutic agents. This technical guide provides an in-depth overview of the biological activity screening of piperazine derivatives, focusing on their anticancer, antimicrobial, and central nervous system (CNS) activities. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows are presented to facilitate further research and drug development in this promising area.

Anticancer Activity of Piperazine Derivatives

Piperazine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[2] Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways implicated in cancer cell proliferation and survival.[2][3]

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic or growth-inhibitory potential of piperazine derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value. Lower values are indicative of higher potency. The following tables summarize the in vitro anticancer activity of selected piperazine derivatives against various human cancer cell lines.

| Compound ID/Reference | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Citation |

| Vindoline-Piperazine Conjugates | ||||

| Compound 23 | MDA-MB-468 | Breast Cancer | 1.00 | [4][5] |

| Compound 25 | HOP-92 | Non-Small Cell Lung Cancer | 1.35 | [4][5] |

| Dimer (4) | SiHa | Cervical Cancer | 2.85 | [5] |

| Derivative 3 | HeLa | Cervical Cancer | 9.36 | [5] |

| Thiazolinylphenyl-piperazines | ||||

| Compound 21-23 | MDA-MB231 | Triple-Negative Breast Cancer | Potent Cytotoxicity | [2] |

| Quinoxalinyl–piperazine derivative | ||||

| Compound 30 | Multiple | Breast, Skin, Pancreas, Cervix | Dose-dependent inhibition | [2][3] |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | ||||

| Various | MCF7, BT20, T47D, CAMA-1 | Breast Cancer | 0.31–120.52 | [6] |

| Podophyllotoxin-piperazine derivative | ||||

| Not Specified | MCF-7 | Breast Cancer | 2.78 | [7] |

| Benzothiazole-piperazine derivative | ||||

| Not Specified | T47D, MCF7, HCT116, Caco2 | Breast, Colon | 33-48 | [7] |

Key Signaling Pathways in Anticancer Activity

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Many piperazine derivatives exert their anticancer effects by inhibiting key components of this pathway.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of piperazine derivatives.

Many anticancer agents, including certain piperazine derivatives, induce cell cycle arrest at the G2/M checkpoint, preventing cancer cells from entering mitosis and leading to apoptosis.[3][8] This process is tightly regulated by a network of proteins, including cyclin-dependent kinases (CDKs) and cyclins.

Caption: Molecular mechanism of G2/M cell cycle arrest induced by piperazine derivatives.

Antimicrobial Activity of Piperazine Derivatives

The emergence of antimicrobial resistance necessitates the development of new anti-infective agents. Piperazine derivatives have shown a broad spectrum of activity against various pathogenic bacteria and fungi.[9][10]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of piperazine derivatives is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID/Reference | Microbial Strain | MIC (µg/mL) | Citation |

| Chalcone-piperazine hybrid | Candida albicans | 2.22 | [1] |

| Sparfloxacin/Gatifloxacin derivatives | S. aureus, E. faecalis, Bacillus sp. | 1-5 | [1] |

| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones | Gram-positive bacteria | 0.015 | [1] |

| Thiadiazole-piperazine hybrids | |||

| Compound 4, 6c, 6d | Staphylococcus aureus | 16 | [11] |

| Compound 6d, 7b | Bacillus subtilis | 16 | [11] |

| Compound 6c | Escherichia coli | 8 | [11] |

| Piperazine-based phthalimide derivative (5e) | MRSA | 45 | [12] |

| RL-308 | MRSA | 2 | [13] |

| S. aureus | 2 | [13] | |

| RL-327 | MRSA | 2 | [13] |

| S. aureus | 4 | [13] | |

| RL-328 | MRSA | 2 | [13] |

| S. aureus | 2 | [13] | |

| RL-336 | MRSA | 8 | [13] |

| S. aureus | 32 | [13] |

Central Nervous System (CNS) Activity of Piperazine Derivatives

The piperazine scaffold is a key component of many CNS-active drugs, modulating the activity of various neurotransmitter receptors, particularly dopamine and serotonin receptors.[14][15]

Quantitative Data: Receptor Binding Affinity

The potency of CNS-active piperazine derivatives is often measured by their binding affinity (Ki) to target receptors. Lower Ki values indicate a higher affinity.

| Compound ID/Reference | Target Receptor | Ki (nM) | Citation |

| Coumarin-piperazine derivative (25) | Dopamine D2 | 1.4 | [16] |

| Dopamine D3 | 4.8 | [16] | |

| Serotonin 5-HT1A | 0.012 | [16] | |

| Serotonin 5-HT2A | 8.0 | [16] | |

| Coumarin-piperazine derivative (26) | Dopamine D2 | 2.6 | [16] |

| Dopamine D3 | 4.3 | [16] | |

| Serotonin 5-HT1A | 3.3 | [16] | |

| Serotonin 5-HT2A | 0.3 | [16] | |

| Arylpiperazine derivative (12a) | Serotonin 5-HT1A | 41.5 | [17] |

| Serotonin 5-HT2A | 315 | [17] | |

| Serotonin 5-HT7 | 42.5 | [17] | |

| Dopamine D2 | 300 | [17] | |

| Arylpiperazine derivative (9b) | Serotonin 5-HT1A | 23.9 | [17] |

| Serotonin 5-HT2A | 39.4 | [17] | |

| Serotonin 5-HT7 | 45.0 | [17] | |

| N-Phenylpiperazine analog (6a) | Dopamine D3 | 1.4 | [18] |

| Serotonin 5-HT1A | 199 | [18] |

Key Signaling Pathways in CNS Activity

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families, which have opposing effects on adenylyl cyclase and cyclic AMP (cAMP) production.[][20]

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. mdpi.com [mdpi.com]

- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. ijcmas.com [ijcmas.com]

- 14. benchchem.com [benchchem.com]

- 15. ijrrjournal.com [ijrrjournal.com]

- 16. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Ethanone Core: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ethanone scaffold, a seemingly simple chemical moiety, has emerged as a powerhouse in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its inherent structural features allow for extensive chemical modification, enabling the fine-tuning of pharmacological properties to target a wide range of biological pathways. This technical guide delves into the core of novel ethanone compounds, exploring their synthesis, biological activities, and mechanisms of action across various therapeutic areas, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective applications.

Antimicrobial Activity: Combating Resistance with Novel Ethanone Derivatives

The rise of multidrug-resistant bacteria presents a formidable challenge to global health. Novel ethanone compounds have shown significant promise in this arena, particularly as inhibitors of enzymes that confer antibiotic resistance. A notable example is the development of 1-phenyl-2-(phenylamino)ethanone derivatives as inhibitors of the MCR-1 enzyme, which is responsible for colistin resistance in Gram-negative bacteria.

Quantitative Data: MCR-1 Inhibition

The following table summarizes the in vitro activity of a series of 1-phenyl-2-(phenylamino)ethanone derivatives against E. coli expressing the mcr-1 gene. The data highlights the minimal concentration of the compound required to completely inhibit bacterial growth in the presence of 2 µg/mL of colistin.

| Compound ID | R1 Substituent | R2 Substituent | R3 Substituent | R4 Substituent | Inhibitory Concentration (µM) |

| 6g | Cyclohexyl | H | H | COOH | 50 |

| 6h | 4-Pentylphenyl | H | H | COOH | 50 |

| 6i | 4-Propylphenyl | H | H | COOH | 50 |

| 6n | 4-Hexylphenyl | H | H | COOH | 25 |

| 6p | 4-Hexylphenyl | H | CH3 | COOH | 25 |

| 6q | 4-Octylphenyl | H | H | COOH | 25 |

| 6r | 4-Heptylphenyl | H | H | COOH | 50 |

Signaling Pathway: MCR-1-Mediated Colistin Resistance and its Inhibition

The MCR-1 enzyme is a phosphoethanolamine transferase that modifies lipid A, a component of the bacterial outer membrane. This modification reduces the binding affinity of colistin, a last-resort antibiotic, to the bacterial cell, thereby conferring resistance. The developed ethanone derivatives act by inhibiting the enzymatic activity of MCR-1, restoring the bacterium's susceptibility to colistin.

Mechanism of MCR-1 mediated colistin resistance and its inhibition by ethanone derivatives.

Experimental Protocols

General Synthesis of 1-Phenyl-2-(phenylamino)ethanone Derivatives:

The synthesis of these derivatives typically involves a multi-step process:

-

Oxidation: Substituted acetophenones are oxidized using selenium dioxide to yield the corresponding phenylglyoxals.

-

Condensation: The phenylglyoxals are then reacted with primary amines to produce the final 1-phenyl-2-(phenylamino)ethanone derivatives.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

Minimum Inhibitory Concentration (MIC) Assay:

The antimicrobial activity of the synthesized compounds is evaluated using a broth microdilution method.

-

A bacterial culture of E. coli expressing the mcr-1 gene is grown to a specific optical density.

-

The bacterial culture is then diluted to approximately 5 x 10^5 CFU/mL in fresh Luria-Bertani (LB) broth.

-

The synthesized compounds are added to the bacterial suspension at various concentrations (e.g., 12.5, 25, 50, and 100 µM) in the presence of a fixed concentration of colistin (e.g., 2 µg/mL).

-

The cultures are incubated at 37°C for 16-18 hours.

-

The minimal concentration of the compound that completely inhibits visible bacterial growth is recorded as the MIC.

An In-depth Technical Guide on 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanone Analogs as PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a series of 1-(4-(substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanone analogs that have been identified as inhibitors of Poly (ADP-ribose) polymerase (PARP), with a focus on their potential application in breast cancer therapy. This document details their synthesis, structure-activity relationships, and mechanism of action, supported by experimental protocols and data.

Introduction

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably DNA repair.[1][2] In the context of oncology, particularly in cancers with deficiencies in other DNA repair pathways like those involving BRCA1 and BRCA2 mutations, the inhibition of PARP can lead to synthetic lethality, making PARP inhibitors a promising class of anticancer agents.[3][4] This guide focuses on a novel series of thiouracil amide compounds, specifically 1-(4-(substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones, which have demonstrated significant efficacy against human breast cancer cells by targeting PARP1.[5][6]

Core Structure and Analogs

The core structure of the analog series consists of a pyrimidine ring linked to a substituted piperazine moiety via an ethanone bridge. The 2-position of the pyrimidine is substituted with a (4-methoxybenzyl)thio group. Variations in the substituent on the 4-position of the piperazine ring have been explored to establish a structure-activity relationship.

Quantitative Data Summary

The antiproliferative activity of the synthesized analogs was evaluated against the human estrogen-receptor-positive breast cancer cell line, MCF-7. The half-maximal inhibitory concentration (IC50) values were determined to quantify their efficacy.

| Compound ID | Piperazine Substituent (R) | IC50 (µM) in MCF-7 cells[5][6] |

| 5a | 4-Fluorophenyl | 22.68 |

| 5b | 3,4-Difluorophenyl | 25.71 |

| 5e | 4-Chlorophenyl | 18.23 |

| 5f | 4-Bromophenyl | 29.34 |

Experimental Protocols

General Synthesis of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones

A detailed, step-by-step synthesis protocol is outlined below, based on established methodologies.

Experimental Workflow: Synthesis of Thiouracil Amide Analogs

Caption: General synthetic scheme for the target compounds.

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10]

-

Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

-

Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 values were calculated from the dose-response curves.

PARP1 Inhibition Assay

The ability of the compounds to inhibit the catalytic activity of PARP1 was assessed using a commercially available PARP activity assay kit or by established protocols.[11][12][13][14]

-

Reaction Setup: The assay was performed in a 96-well plate. Each well contained reaction buffer, activated DNA, NAD+, and the test compound at various concentrations.

-

Enzyme Addition: The reaction was initiated by adding purified recombinant PARP1 enzyme to each well.

-

Incubation: The plate was incubated at room temperature for a specified time (e.g., 60 minutes) to allow for the PARP-catalyzed reaction to occur.

-

Detection: The amount of PARP activity was quantified by measuring the incorporation of biotinylated NAD+ into histone proteins via a streptavidin-HRP conjugate and a chemiluminescent substrate, or through a fluorescent readout.[14]

-

Data Analysis: The percentage of PARP1 inhibition was calculated for each compound concentration relative to the vehicle control.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of these compounds is the inhibition of PARP1. In cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, PARP inhibition prevents the repair of single-strand DNA breaks. During DNA replication, these unrepaired single-strand breaks are converted into double-strand breaks. The inability of the cancer cells to repair these double-strand breaks leads to genomic instability and ultimately, apoptosis (programmed cell death).[2][15]

Signaling Pathway: PARP Inhibition in BRCA-Deficient Breast Cancer

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

Conclusion

The 1-(4-(substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanone analogs represent a promising class of PARP inhibitors with significant antiproliferative activity in breast cancer cells. The structure-activity relationship data suggests that substitutions on the piperazine ring play a crucial role in their efficacy. Further optimization of this scaffold could lead to the development of potent and selective PARP inhibitors for clinical applications. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and build upon these findings.

References

- 1. PARP inhibitors in breast cancer: BRCA and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 3. cancernetwork.com [cancernetwork.com]

- 4. onclive.com [onclive.com]

- 5. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. MTT (Assay protocol [protocols.io]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Role of PARP in TNBC: Mechanism of Inhibition, Clinical Applications, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Assessment of 2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary toxicity assessment of 2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone based on available data for structurally related compounds. No direct toxicological studies for this specific compound have been identified in the public domain. The information herein is intended for research and drug development professionals and should not be considered a definitive safety evaluation.

Introduction

This compound is a chemical entity belonging to the piperazine class of compounds. While specific toxicological data for this molecule are not publicly available, the broader family of piperazine derivatives has been studied for various biological activities and associated toxicities. This guide synthesizes the existing knowledge on piperazine derivatives to provide a preliminary assessment of the potential toxicological profile of this compound, offering insights for early-stage drug development and research.

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 166187-00-4 |

| Molecular Formula | C8H17N3O |

| Molecular Weight | 171.24 g/mol |

| Structure | (A structural representation would be included here) |

Predicted Toxicological Profile (Based on Piperazine Derivatives)

The toxicological profile of this compound is inferred from studies on other piperazine derivatives. These compounds are known to exert effects on the central nervous system and have shown potential for cytotoxicity in various cell types.

General Toxicity

Piperazine derivatives have been reported to have stimulant effects on the central nervous system.[1] Potential toxic effects associated with this class of compounds include:

Cytotoxicity

In vitro studies on various piperazine derivatives have demonstrated cytotoxic effects in different cell lines:

-

Neurotoxicity: Studies on neuronally differentiated mouse P19 embryonic carcinoma stem cells and differentiated human neuroblastoma SH-SY5Y cells have shown that some piperazine derivatives can be toxic.[2]

-

Hepatotoxicity: Investigations using human hepatic cell lines (HepaRG and HepG2) and primary rat hepatocytes have indicated that certain piperazine derivatives can induce liver cell damage.[3][4]

Genotoxicity

The genotoxic potential of piperazine itself has produced mixed results. Some in vitro mammalian cell gene mutation assays have shown positive results, particularly with metabolic activation.[5] It is suggested that the formation of N-nitroso-piperazines (NPZ) in vivo could contribute to genotoxic properties.[5]

Postulated Mechanisms of Toxicity

Based on the known mechanisms of related compounds, the following pathways may be relevant to the toxicity of this compound.

Interaction with Monoamine Transporters

Structurally similar compounds, such as synthetic cathinones, exert their psychostimulant effects by interacting with monoamine transporters, including those for noradrenaline (NAT), serotonin (SERT), and dopamine (DAT).[6] This interaction can inhibit the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft and subsequent overstimulation of the central nervous system.

Induction of Oxidative Stress and Mitochondrial Dysfunction

Several studies on piperazine derivatives have pointed towards the induction of oxidative stress and mitochondrial damage as a key mechanism of cytotoxicity.[3][4] This can lead to a cascade of events culminating in cell death.

Proposed Experimental Protocols for Toxicity Assessment

To ascertain the toxicological profile of this compound, a tiered approach to testing is recommended, starting with in vitro assays followed by in vivo studies if warranted.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration-dependent cytotoxic effects of the compound on relevant cell lines.

Methodologies:

-

Cell Lines:

-

Hepatotoxicity: HepG2 or HepaRG human liver cell lines.

-

Neurotoxicity: SH-SY5Y human neuroblastoma or PC12 rat pheochromocytoma cell lines.

-

-

Assays:

-

MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.

-

LDH Release Assay: To quantify cell membrane damage by measuring the release of lactate dehydrogenase.

-

Mitochondrial Membrane Potential (ΔΨm) Assay: Using fluorescent probes like JC-1 or TMRM to detect early apoptotic events.

-

Reactive Oxygen Species (ROS) Assay: Using probes such as DCFDA to measure intracellular ROS production.

-

Caspase-3/7 Activity Assay: To measure the activation of executioner caspases in apoptosis.

-

Genotoxicity Assays

Objective: To evaluate the potential of the compound to induce genetic mutations or chromosomal damage.

Methodologies:

-

Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations in various strains of Salmonella typhimurium and Escherichia coli.

-

In Vitro Micronucleus Test: To assess chromosomal damage in mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes).

-

In Vitro Chromosomal Aberration Test: To identify structural chromosomal abnormalities in cultured mammalian cells.

Preliminary In Vivo Toxicity Studies

Objective: To determine the acute toxicity and identify potential target organs in a living organism.

Methodologies:

-

Acute Oral Toxicity Study (e.g., OECD Guideline 423): To determine the median lethal dose (LD50) and observe signs of toxicity in rodents (rats or mice) following a single oral dose.

-

28-Day Repeated Dose Oral Toxicity Study (e.g., OECD Guideline 407): To evaluate the cumulative toxic effects of the compound after daily administration for 28 days. Endpoints would include clinical observations, body weight changes, food and water consumption, hematology, clinical biochemistry, and histopathological examination of major organs.

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary toxicity assessment of a novel chemical entity.

Conclusion

In the absence of direct experimental data, this preliminary toxicity assessment of this compound is based on the known toxicological profiles of structurally related piperazine derivatives. The primary concerns for this class of compounds are potential central nervous system effects and cytotoxicity, likely mediated through interactions with monoamine transporters and induction of mitochondrial dysfunction. The proposed experimental protocols provide a roadmap for a systematic evaluation of the toxicological properties of this compound. Further research is imperative to establish a definitive safety profile.

References

- 1. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro toxicity of piperazine-derived designer drugs in differentiated neural cell lines [umu.diva-portal.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway

The synthesis of 2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone can be achieved through a two-step reaction sequence. The initial step involves the reaction of 1-methylpiperazine with chloroacetyl chloride to yield the intermediate, 2-chloro-1-(4-methylpiperazin-1-yl)ethanone. This intermediate is then subjected to a nucleophilic substitution reaction with methylamine to afford the final product.

Experimental Protocol

Materials and Reagents:

-

1-Methylpiperazine

-

Chloroacetyl chloride

-

Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

-

Triethylamine (or another suitable base like potassium carbonate)

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Standard laboratory glassware and equipment (round-bottom flasks, dropping funnel, condenser, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) plates and developing system

-

Column chromatography apparatus (silica gel)

Step 1: Synthesis of 2-chloro-1-(4-methylpiperazin-1-yl)ethanone

This step involves the acylation of 1-methylpiperazine with chloroacetyl chloride. This is a standard method for forming amide bonds with piperazine derivatives. A similar reaction is the synthesis of 1,1′-(piperazine-1,4-diyl)bis(2-chloroethan-1-one) from piperazine and chloroacetyl chloride[1][2].

Procedure:

-

In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methylpiperazine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 2-chloro-1-(4-methylpiperazin-1-yl)ethanone.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

In this step, the chloro group of the intermediate is displaced by methylamine in a nucleophilic substitution reaction.

Procedure:

-

Dissolve the crude 2-chloro-1-(4-methylpiperazin-1-yl)ethanone (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile in a round-bottom flask.

-

Add an excess of methylamine solution (e.g., a 2.0 M solution in THF or a 40% aqueous solution, 2-3 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

If an aqueous solution of methylamine was used, dissolve the residue in an organic solvent like DCM and wash with water to remove excess methylamine and its salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting crude product, this compound, can be purified by column chromatography on silica gel or by crystallization.

Data Presentation

As no specific literature with quantitative data for the synthesis of this compound was identified, a table of yields and other quantitative metrics cannot be provided. Researchers performing this synthesis should characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, and to determine the reaction yield.

Experimental Workflow Diagram

References

- 1. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone (Hypothetical)

Disclaimer: The following application notes and protocols are provided as a hypothetical guide for the research and development of the chemical compound 2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone, hereafter referred to as Compound X. As of the generation of this document, there is no publicly available data on the biological activity of this specific compound. The proposed applications, mechanisms, and data are purely illustrative and intended to serve as a template for the systematic investigation of a novel chemical entity.

Introduction

The piperazine ring is a prevalent scaffold in medicinal chemistry, found in a wide array of clinically used drugs with diverse therapeutic applications, including oncology.[1][2] Piperazine derivatives have been explored for their potential to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways often dysregulated in cancer.[2][3][4] This document outlines a hypothetical framework for the initial in vitro evaluation of Compound X, a novel piperazine-containing molecule, as a potential anticancer agent. The protocols provided are standard methods for assessing the cytotoxic and antiproliferative effects of a new compound in cell culture.[5][6]

Hypothetical Application Notes

Background

Compound X is a novel small molecule featuring a methylpiperazine and a methylamino ethanone moiety. Based on the broad bioactivity of the piperazine scaffold, it is hypothesized that Compound X may exhibit cytotoxic or cytostatic effects on cancer cells. These notes describe a potential research trajectory to evaluate this hypothesis using common cancer cell lines.

Hypothetical Mechanism of Action

Many piperazine derivatives exert their biological effects by interacting with key cellular signaling proteins such as kinases or G-protein coupled receptors. We hypothesize that Compound X may act as an inhibitor of a critical cell cycle kinase, such as a Cyclin-Dependent Kinase (CDK). By inhibiting a CDK, Compound X could potentially arrest the cell cycle, leading to a decrease in cell proliferation and, at higher concentrations, induction of apoptosis. This proposed mechanism provides a basis for the selection of downstream assays.

Data Presentation: Hypothetical Screening Results

The following tables summarize hypothetical data from initial in vitro screening assays to characterize the biological activity of Compound X.

Table 1: Cell Viability (MTT Assay) - 72-hour treatment

| Cell Line | Cancer Type | IC50 (µM) of Compound X |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| A549 | Lung Carcinoma | 22.8 |

| HeLa | Cervical Cancer | 18.5 |

| HEK293 | Normal Embryonic Kidney | > 100 |

IC50: The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

Table 2: Cell Proliferation (BrdU Assay) - 24-hour treatment

| Cell Line | Compound X Conc. (µM) | % Proliferation Inhibition |

| MCF-7 | 5 | 25.3% |

| 10 | 48.9% | |

| 20 | 75.1% | |

| A549 | 5 | 18.7% |

| 10 | 35.4% | |

| 20 | 62.3% |

Table 3: Apoptosis Induction (Annexin V/PI Staining) - 48-hour treatment

| Cell Line | Compound X Conc. (µM) | % Apoptotic Cells (Annexin V+) |

| MCF-7 | 0 (Control) | 4.1% |

| 15 (IC50) | 35.6% | |

| 30 (2x IC50) | 68.2% |

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is designed to determine the concentration of Compound X that inhibits cell viability by 50% (IC50).[5]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Compound X stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of Compound X in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted Compound X solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest dose of Compound X).

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Cell Proliferation Assessment using BrdU Assay

This protocol measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of proliferating cells.

Materials:

-

BrdU Cell Proliferation Assay Kit

-

Cells and reagents as listed in the MTT assay protocol

Procedure:

-

Seed cells in a 96-well plate as described in the MTT protocol.

-

After 24 hours, treat the cells with various concentrations of Compound X for 24 hours.

-

Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the labeling medium, and fix and denature the cells according to the kit manufacturer's instructions.

-

Add the anti-BrdU antibody and incubate.

-

Wash the wells and add the antibody-conjugate substrate.

-

Measure the colorimetric or fluorescent signal using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the vehicle control.

Apoptosis Detection using Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well cell culture plates

-

Flow cytometer

-

Cells and reagents as listed in the MTT assay protocol

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with Compound X at the desired concentrations (e.g., IC50 and 2x IC50) for 48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both positive.

Mandatory Visualizations

Caption: Experimental workflow for screening Compound X.

Caption: Hypothetical signaling pathway for Compound X.

References

Application Notes and Protocols for In Vitro Assay Development with 2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a framework for the initial in vitro characterization of the novel compound 2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone, hereafter referred to as "Compound X". Due to the limited publicly available information on the specific biological targets of Compound X, this document outlines protocols for two fundamental in vitro assays commonly employed in early-stage drug discovery to determine the activity of a compound on G-protein coupled receptors (GPCRs): a Cyclic AMP (cAMP) Accumulation Assay and a Calcium Flux Assay. These assays are designed to detect modulation of the Gs/Gi and Gq signaling pathways, respectively, providing a robust starting point for mechanism of action studies.

Application Note 1: Assessment of Gs/Gi-Coupled GPCR Activity using a cAMP Accumulation Assay

Principle

G-protein coupled receptors that couple to Gs or Gi alpha subunits modulate the activity of adenylyl cyclase, leading to an increase or decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), respectively.[1][2][3] This assay quantifies changes in intracellular cAMP levels in response to Compound X, thereby indicating its potential as a modulator of Gs or Gi-coupled GPCRs.[4][5] A variety of commercial kits are available for the measurement of cAMP, including those based on HTRF, AlphaScreen, or bioluminescence technologies.[1][3][4][5]

Experimental Protocol: HTRF-Based cAMP Accumulation Assay

This protocol is adapted for a 384-well plate format using a competitive immunoassay with Eu3+ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.[1]

Materials:

-

HEK293 cells stably expressing a GPCR of interest

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Compound X

-

Forskolin (for Gi-coupled receptor assays)

-

Reference agonist/antagonist for the specific GPCR

-

HTRF cAMP Assay Kit (e.g., from Cisbio)

-

384-well white, opaque microplates

-

HTRF-compatible microplate reader

Procedure:

-

Cell Culture: Culture HEK293 cells expressing the target GPCR in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Harvest cells with Trypsin-EDTA, wash with PBS, and resuspend in assay buffer. Seed 5,000-10,000 cells per well in a 384-well plate and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of Compound X and the reference compound in assay buffer. For antagonist assays, also prepare a fixed concentration of a known agonist (e.g., EC80).

-

Assay Procedure (Gs Agonist):

-

Add 5 µL of Compound X or reference agonist to the wells.

-

Incubate for 30 minutes at room temperature.

-

Add 5 µL of d2-labeled cAMP followed by 5 µL of the anti-cAMP cryptate conjugate.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Assay Procedure (Gi Agonist):

-

Pre-stimulate cells with forskolin to induce cAMP production.

-

Add 5 µL of Compound X or reference agonist.

-

Incubate for 30 minutes at room temperature.

-

Add 5 µL of d2-labeled cAMP followed by 5 µL of the anti-cAMP cryptate conjugate.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Detection: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-